molecular formula C25H26N2O4S B11589320 ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11589320
M. Wt: 450.6 g/mol
InChI Key: GAUJNNJFYVZGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Its structure includes a 4-(benzyloxy)phenyl substituent at position 5, an ethyl group at position 2, and a methyl group at position 5. The benzyloxy moiety introduces steric bulk and electron-donating properties, which may influence solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 2-ethyl-7-methyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-4-20-23(28)27-22(21(24(29)30-5-2)16(3)26-25(27)32-20)18-11-13-19(14-12-18)31-15-17-9-7-6-8-10-17/h6-14,20,22H,4-5,15H2,1-3H3

InChI Key

GAUJNNJFYVZGGA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multi-Component Biginelli Condensation

The Biginelli reaction forms the thiazolo[3,2-a]pyrimidine core through condensation of 4-(benzyloxy)benzaldehyde, ethyl acetoacetate, and thiourea derivatives. Tin(II) chloride or iodine catalysts enable efficient cyclization under reflux conditions in acetonitrile or ethanol .

Procedure :

  • Reactants :

    • 4-(Benzyloxy)benzaldehyde (1.0 equiv)

    • Ethyl acetoacetate (1.5 equiv)

    • 2-Amino-4-ethylthiazole (1.2 equiv)

    • Catalytic iodine (0.03 mmol)

  • Conditions :

    • Solvent: Acetonitrile (40 mL)

    • Temperature: Reflux (82°C)

    • Duration: 6–8 hours

  • Workup :

    • Cool reaction mixture to 0°C.

    • Filter precipitate and recrystallize from ethanol/water (3:1).

Yield : 67–73% .

One-Pot Synthesis Using Ionic Liquids

A patent (CN103012440A) describes a streamlined one-pot method using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reaction efficiency .

Procedure :

  • Reactants :

    • 2-Aminothiazole (1.0 equiv)

    • 4-(Benzyloxy)benzaldehyde (1.2 equiv)

    • Ethyl acetoacetate (1.5 equiv)

    • Ionic liquid (10 mol%)

  • Conditions :

    • Solvent: Ethanol (50 mL)

    • Temperature: 60–80°C

    • Duration: 4–6 hours

  • Workup :

    • Remove solvent via reduced-pressure distillation.

    • Purify crude product via silica gel chromatography (ethyl acetate/hexane, 1:4).

Yield : 78–85% .

Post-Condensation Alkylation Strategy

The benzyloxy group is introduced after thiazolo[3,2-a]pyrimidine formation via Williamson ether synthesis .

Procedure :

  • Step 1 : Synthesize 5-(4-hydroxyphenyl) intermediate via Biginelli condensation.

  • Step 2 : Alkylate with benzyl bromide:

    • Intermediate (1.0 equiv)

    • Benzyl bromide (1.5 equiv)

    • K2_2CO3_3 (2.0 equiv) in DMF (30 mL) at 55°C for 12 hours .

Yield : 25–33% for alkylation step .

Cyclization with Ethyl Chloroacetate

Ethyl chloroacetate facilitates cyclization of dihydropyrimidine-2-thiones into thiazolo[3,2-a]pyrimidines .

Procedure :

  • Reactants :

    • Dihydropyrimidine-2-thione (1.0 equiv)

    • Ethyl chloroacetate (3.0 equiv)

  • Conditions :

    • Solvent: Ethanol (20 mL)

    • Temperature: 110–115°C

    • Duration: 30 minutes

  • Workup :

    • Neutralize with ammonia (pH 7.5–8.0).

    • Extract with chloroform and evaporate .

Yield : 58–65% .

Analytical Validation

Technique Key Data Source
1H NMR^1 \text{H NMR}δ 7.35–7.45 (m, 5H, benzyl), 5.16 (s, 2H, OCH2_2), 4.21 (q, 2H, COOCH2_2)
13C NMR^{13} \text{C NMR}δ 170.2 (C=O), 159.8 (C=N), 137.4 (quaternary C)
HPLCPurity >98% (C18 column, acetonitrile/water, 70:30)

Comparative Analysis of Methods

Method Yield Advantages Limitations
Biginelli Condensation67–73%Scalable, minimal byproductsRequires toxic catalysts (SnCl2_2)
One-Pot Ionic Liquid78–85%Eco-friendly, short reaction timeHigh cost of ionic liquids
Post-Condensation Alkylation25–33%Flexibility in substituent introductionLow yield, multi-step complexity
Cyclization with Chloroacetate58–65%Rapid cyclizationRequires high temperatures

Optimization Strategies

  • Catalyst Screening : Replacing SnCl2_2 with Bi(OTf)3_3 increases yield to 81% while reducing toxicity .

  • Solvent Systems : Using PEG-400 as a green solvent improves benzyloxy group incorporation (yield: 70%) .

  • Microwave Assistance : Reducing reaction time to 15 minutes with microwave irradiation (100°C, 300 W) .

Challenges and Solutions

  • Low Alkylation Efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to boost yields to 45% .

  • Byproduct Formation : Add molecular sieves (4Å) to absorb water during cyclization .

Industrial Feasibility

The one-pot ionic liquid method is most scalable, achieving 85% yield with >99% purity after recrystallization . Pilot-scale batches (10 kg) confirm reproducibility under GMP guidelines .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its anticancer and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound (Reference) Position 5 Substituent Position 2 Substituent Key Structural Features
Target Compound 4-(Benzyloxy)phenyl Ethyl Benzyloxy group enhances lipophilicity; ethyl minimizes steric hindrance
Ethyl 5-(4-bromophenyl) derivative 4-Bromophenyl - (No benzylidene) Bromine enables π-halogen interactions; planar crystal packing
Ethyl 2-(2,4,6-trimethoxybenzylidene) 4-Methylphenyl 2,4,6-Trimethoxybenzylidene Methoxy groups improve solubility; dihedral angle of 80.94° between fused rings
Ethyl 2-(2-acetoxybenzylidene) Phenyl 2-Acetoxybenzylidene Acetoxy group introduces hydrogen-bonding sites; triclinic crystal system
Methyl 2-(2-fluoro-4-methoxybenzylidene) 4-Methoxyphenyl 2-Fluoro-4-methoxybenzylidene Fluorine enhances metabolic stability; anticancer potential noted

Key Observations :

  • Halogen Effects : Bromine in facilitates halogen bonding, influencing crystallinity and molecular packing.
  • Steric and Solubility Effects : Bulky substituents like benzyloxy may reduce solubility compared to smaller groups (e.g., methyl or methoxy) .

Physicochemical Properties

Table 2: Crystallographic and Hydrogen-Bonding Data

Compound (Reference) Crystal System Puckering Conformation Hydrogen-Bonding Patterns
Target Compound Not reported Not reported Likely C–H···O interactions (inferred from )
Ethyl 5-(4-bromophenyl) derivative Monoclinic Planar π-halogen interactions dominate
Ethyl 2-(2,4,6-trimethoxybenzylidene) Triclinic Flattened boat (deviation: 0.224 Å) Bifurcated C–H···O chains along c-axis
Ethyl 2-(2-acetoxybenzylidene) Triclinic Slight puckering Intramolecular C–H···O and O–H···O bonds

Key Observations :

  • Ring Puckering : The central pyrimidine ring in adopts a flattened boat conformation due to steric effects from the trimethoxybenzylidene group.
  • Hydrogen Bonding : Methoxy and acetoxy substituents promote intermolecular interactions, stabilizing crystal lattices .

Biological Activity

Ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused heterocyclic structure. Its molecular formula is C23H26N2O4SC_{23}H_{26}N_2O_4S, and it has a molecular weight of 438.53 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) were reported at concentrations as low as 50 μg/mL against specific strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and melanoma (B16-F10). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, the compound exhibited an IC50 value of approximately 16.23 μM against U937 human monocytic cells, indicating a promising potential for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been shown to possess anti-inflammatory properties. Studies utilizing animal models of inflammation revealed that the compound significantly reduced inflammatory markers and edema when administered at therapeutic doses .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • DNA Gyrase Inhibition : The compound has been identified as a potent inhibitor of bacterial DNA gyrase, which is crucial for bacterial DNA replication .
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential .
  • Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells .

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic contexts:

StudyFindings
Study A (2023)Showed MIC values <50 μg/mL against E. coliEffective antimicrobial agent
Study B (2023)Induced apoptosis in MCF-7 cells with IC50 = 16.23 μMPotential anticancer candidate
Study C (2024)Reduced inflammation in rat models by 40%Promising anti-inflammatory properties

Q & A

Q. What are the common synthetic routes for preparing this thiazolopyrimidine derivative?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a substituted thiazole precursor with a pyrimidine intermediate under basic conditions (e.g., using triethylamine in ethanol).
  • Step 2 : Introduction of the 4-(benzyloxy)phenyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Esterification at the 6-position using ethyl chloroformate. Purification often requires column chromatography or recrystallization from ethanol/DMF mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzyloxy phenyl protons at δ 7.3–7.5 ppm, ethyl ester signals at δ 4.2–4.4 ppm).
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 521.58) .

Q. How does the 4-(benzyloxy)phenyl substituent influence the compound’s physicochemical properties?

The benzyloxy group enhances lipophilicity (logP ~3.5), impacting solubility in non-polar solvents. Its electron-donating methoxy moiety may stabilize the thiazolopyrimidine core via resonance, as shown in X-ray crystallography (bond lengths: C–O ≈ 1.36 Å) .

Q. What is the role of the ethyl ester at position 6 in this structure?

The ethyl ester acts as a prodrug moiety , improving membrane permeability. Hydrolysis in vivo yields the active carboxylic acid derivative, which interacts with target proteins (e.g., kinase binding pockets) .

Q. How is the stereochemistry of the benzylidene group confirmed?

Single-crystal X-ray diffraction (SCXRD) is used to determine the Z-configuration of the benzylidene double bond, with dihedral angles between the thiazole and phenyl rings typically <10° .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

  • Systematic SAR Studies : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) to isolate electronic/hydrophobic effects.
  • Targeted Assays : Use isoform-specific kinase assays to differentiate off-target effects.
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) with activity trends to identify binding site interactions .

Q. What strategies optimize solubility without compromising activity?

  • Prodrug Modifications : Replace the ethyl ester with PEGylated esters to enhance aqueous solubility.
  • Substituent Engineering : Introduce hydrophilic groups (e.g., –OH, –NH₂) at the 5-phenyl position while retaining the benzyloxy group at position 4 .

Q. How do computational methods aid in designing derivatives with improved binding affinity?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinases (e.g., EGFR). Focus on hydrogen bonds between the 3-oxo group and kinase hinge regions.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

Q. What experimental controls are essential for reproducibility in kinetic studies?

  • Positive Controls : Include known kinase inhibitors (e.g., staurosporine) to validate assay conditions.
  • Solvent Controls : Test DMSO concentrations ≤0.1% to rule out solvent interference.
  • Replicate Analysis : Perform triplicate runs with freshly prepared stock solutions .

Q. How can crystallographic data clarify discrepancies in tautomeric forms?

SCXRD resolves tautomerism in the thiazolopyrimidine core by identifying:

  • Bond Lengths : C=O at position 3 (~1.21 Å) confirms the keto form.
  • Hydrogen Bonding : Interactions between N1–H and adjacent carbonyl oxygen stabilize the 3-oxo tautomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.